1-Substituted vs. 2-Substituted Tetrazole Regioisomerism: Impact on Antimycobacterial Activity and Mammalian Cytotoxicity
In a systematic study of tetrazole 1,5- and 2,5-regioisomers, the 2-alkyl regioisomers exhibited consistently higher antimycobacterial activity and lower in vitro toxicity against a mammalian cell line compared to the 1-alkyl isomers [1]. Specifically, select 2-alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazole derivatives achieved minimal inhibitory concentration (MIC) values of approximately 1 μM (0.37–0.46 μg mL−1) against Mycobacterium tuberculosis CNCTC My 331/88, while the 1-alkyl counterparts were consistently less active and more cytotoxic [1]. Because 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile bears the substituent at the N1 position, this regioisomeric configuration directly influences its biological selectivity profile relative to any 2-substituted analog bearing the same para-cyanophenyl group.
| Evidence Dimension | Antimycobacterial MIC and mammalian cytotoxicity (selectivity index) |
|---|---|
| Target Compound Data | Not directly measured for 173442-77-8; classified as a 1-substituted tetrazole scaffold. |
| Comparator Or Baseline | 2-Alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazole regioisomers: MIC ≈ 1 μM (0.37–0.46 μg mL−1) vs. M. tuberculosis CNCTC My 331/88; consistently lower mammalian cytotoxicity compared to matched 1-alkyl isomers. |
| Quantified Difference | Qualitative: 2-alkyl regioisomers show higher antimycobacterial activity and lower in vitro mammalian toxicity than 1-alkyl regioisomers. The antimycobacterial activity of the 2-alkyl regioisomers was less influenced by the type of alkyl substituent in contrast to 1-alkyl isomers [1]. |
| Conditions | M. tuberculosis CNCTC My 331/88; mammalian cell line in vitro toxicity assays; regioisomers unambiguously identified by 1H and/or 13C NMR [1]. |
Why This Matters
Users targeting antimycobacterial or selectivity-driven applications must account for the regioisomeric identity (N1-substituted) of this compound, as 1- vs. 2-substitution fundamentally alters both potency and therapeutic index in this scaffold class.
- [1] Karabanovich G, Roh J, Soukup O, et al. Tetrazole regioisomers in the development of nitro group-containing antitubercular agents. Med Chem Commun. 2015;6:174-181. doi:10.1039/C4MD00301B. View Source
